molecular formula C21H21FN2O3 B4387866 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide

Cat. No. B4387866
M. Wt: 368.4 g/mol
InChI Key: LKBAZLDMDWJBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide, also known as PR-104, is a prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to be activated by the low oxygen levels commonly found in solid tumors, which can lead to the release of cytotoxic agents that target cancer cells. In

Mechanism of Action

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide is designed to be activated by the low oxygen levels commonly found in solid tumors. Under these conditions, 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide is metabolized to form a cytotoxic agent called 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxideA, which can target cancer cells through a variety of mechanisms. 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxideA can induce DNA damage, disrupt cell division, and trigger apoptosis in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce DNA damage through the formation of DNA adducts, which can lead to cell cycle arrest and apoptosis. It can also disrupt microtubule formation and inhibit angiogenesis, which can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities with good purity. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide can be toxic to healthy cells at high concentrations, and its activation by low oxygen levels can be difficult to reproduce in vitro.

Future Directions

There are several possible future directions for research on 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide. One area of interest is the development of new prodrugs that can be activated by different mechanisms, such as changes in pH or the presence of specific enzymes. Another area of interest is the combination of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide with other chemotherapy agents or immunotherapies to enhance its efficacy. Finally, there is also potential for the use of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide in combination with imaging agents to monitor tumor response and guide treatment decisions.

Scientific Research Applications

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to be effective against a wide range of cancer cell lines in vitro, including those that are resistant to conventional chemotherapy agents. In vivo studies have also demonstrated the efficacy of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-propoxyphenyl)pyrazine 1,4-dioxide in reducing tumor growth in animal models of cancer.

properties

IUPAC Name

2-(4-fluorophenyl)-3,5-dimethyl-4-oxido-6-(4-propoxyphenyl)pyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-13-27-19-11-7-17(8-12-19)21-15(3)23(25)14(2)20(24(21)26)16-5-9-18(22)10-6-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBAZLDMDWJBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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